1-cyclohexyl-3-{4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl}urea
Description
This compound is a urea derivative featuring a cyclohexyl group attached to the urea nitrogen, a 1,3-thiazole ring, and a 4-phenylpiperazine moiety connected via a 3-oxopropyl chain. The thiazole ring and phenylpiperazine group are common pharmacophores in medicinal chemistry, often associated with receptor binding (e.g., serotonin or dopamine receptors) due to their structural mimicry of endogenous ligands .
Properties
IUPAC Name |
1-cyclohexyl-3-[4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2S/c29-21(28-15-13-27(14-16-28)20-9-5-2-6-10-20)12-11-19-17-31-23(25-19)26-22(30)24-18-7-3-1-4-8-18/h2,5-6,9-10,17-18H,1,3-4,7-8,11-16H2,(H2,24,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDKNAKFBSZODE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
Core Heterocycles: The target compound’s 1,3-thiazole ring (vs. pyrazole in MK13 or phenothiazine in ) influences electronic properties and binding interactions. The phenylpiperazine moiety (common in CNS-targeting drugs) differentiates it from simpler piperazine derivatives in .
Substituent Effects :
- Cyclohexyl vs. Aryl Groups : The cyclohexyl group increases lipophilicity (calculated logP ~3.5 vs. ~2.8 for phenyl analogs), which may enhance membrane permeability but reduce aqueous solubility .
- Linker Modifications : The 3-oxopropyl linker in the target compound (vs. propyl in or hydrazinyl-oxoethyl in ) may alter conformational flexibility and hydrogen-bonding capacity.
Synthetic Routes :
- The target compound’s synthesis likely follows a route similar to , involving hydrazine hydrate-mediated cyclization (yields ~85–88% for analogs). In contrast, Enamine’s compound uses piperazine-urea coupling under milder conditions.
Pharmacological Implications
- Receptor Affinity : Phenylpiperazine-thiazole ureas (e.g., ) often exhibit affinity for 5-HT₁A or D₂ receptors. The cyclohexyl group may modulate selectivity, as bulky substituents can reduce off-target binding .
- Metabolic Stability: The thiazole ring may improve resistance to oxidative metabolism compared to phenothiazine-based analogs .
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